12-Ketostearic Acid Sodium Salt
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Overview
Description
12-Ketostearic Acid Sodium Salt is a synthetic membrane probe that binds to the hydrophobic regions in lipid bilayer membranes . The terminal carboxylic acid can react with primary amine groups to form a stable amide bond .
Molecular Structure Analysis
The molecular formula of this compound is C18H33NaO3 . Its InChI code is 1S/C18H34O3.Na/c1-2-3-4-11-14-17 (19)15-12-9-7-5-6-8-10-13-16-18 (20)21;/h2-16H2,1H3, (H,20,21);/q;+1/p-1 . The molecular weight is 320.4 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 320.4 g/mol, zero hydrogen bond donor count, three hydrogen bond acceptor count, and sixteen rotatable bond count . The compound has a complexity of 267 .Scientific Research Applications
Antimicrobial Properties in Food Safety
Research highlights the critical role of sodium salts, such as sodium chloride, in preserving food safety through their antimicrobial properties. Sodium chloride, in particular, is effective against pathogenic and spoilage microorganisms in various food systems, demonstrating its necessity in producing safe and wholesome foods (Taormina, 2010).
Plant Stress Responses to Salt
Sodium's impact on plant physiology underlines the transport and roles of potassium in mitigating plant stress responses to salinity. This research shifts the focus from sodium to understanding how plants manage potassium levels to survive salt stress, offering insights into improving plant resilience (Wu et al., 2018).
Sodium in Large-scale Energy Storage
The potential of sodium-ion batteries for large-scale electric energy storage, particularly in renewable energy and smart grid applications, is significant. Sodium's abundance and low cost compared to lithium make sodium-ion batteries an attractive option for future energy storage solutions (Pan et al., 2013).
Mechanism of Action
Target of Action
The primary target of 12-Ketostearic Acid Sodium Salt is the hydrophobic regions in lipid bilayer membranes . It binds to these regions, which play a crucial role in maintaining the structural integrity of cells and regulating the movement of substances in and out of cells .
Mode of Action
this compound interacts with its targets by binding to the hydrophobic regions in lipid bilayer membranes . The terminal carboxylic acid of the compound can react with primary amine groups to form a stable amide bond . This interaction can lead to changes in the properties of the membrane, potentially affecting its function .
Pharmacokinetics
As a general principle, the choice of a particular salt formulation, such as this compound, can improve the overall therapeutic and pharmaceutical effects of an active pharmaceutical ingredient (api) .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with lipid bilayer membranes. By binding to the hydrophobic regions and forming stable amide bonds, it may alter the physical properties of the membrane, potentially affecting cellular processes such as signal transduction and substance transport .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the compound’s stability, as indicated by the recommended storage condition of -20°C . Additionally, the presence of other substances in the environment, such as primary amines, can influence its mode of action .
Properties
IUPAC Name |
sodium;12-oxooctadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2-16H2,1H3,(H,20,21);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBVTXHXLAVTST-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCCCCC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675987 |
Source
|
Record name | Sodium 12-oxooctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73536-57-9 |
Source
|
Record name | Sodium 12-oxooctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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